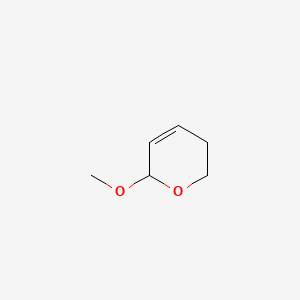
5,6-Dihydro-2-methoxy-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-2-methoxy-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2. It is a derivative of pyran, characterized by the presence of a methoxy group at the second position and a dihydro modification at the 5th and 6th positions. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dihydro-2-methoxy-2H-pyran can be synthesized through various methods. One common approach involves the reaction of crotonaldehyde with methyl vinyl ether in the presence of hydroquinone as a stabilizer. The reaction is typically carried out in a high-pressure autoclave at elevated temperatures around 200°C for 12 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-2-methoxy-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and other nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives .
Applications De Recherche Scientifique
5,6-Dihydro-2-methoxy-2H-pyran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-2-methoxy-2H-pyran involves its ability to act as a protecting group for alcohols. The methoxy group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-4-methoxy-2H-pyran: Similar in structure but with the methoxy group at the fourth position.
3,4-Dihydro-2H-pyran: Lacks the methoxy group and has a different hydrogenation pattern.
2,3-Dihydro-4H-pyran: Another dihydropyran variant with different hydrogenation and functional groups.
Uniqueness
5,6-Dihydro-2-methoxy-2H-pyran is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in organic synthesis. Its ability to act as a protecting group without introducing an asymmetric center makes it particularly valuable in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
6-methoxy-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h2,4,6H,3,5H2,1H3 |
Clé InChI |
GDFYSKJHNPMQFM-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
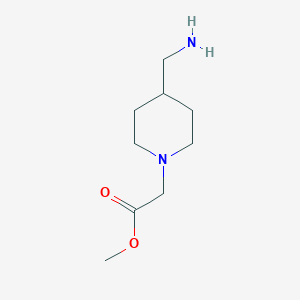
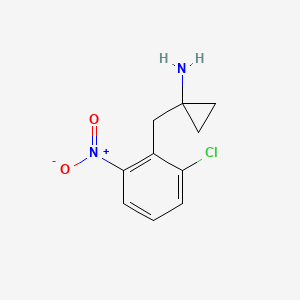
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)

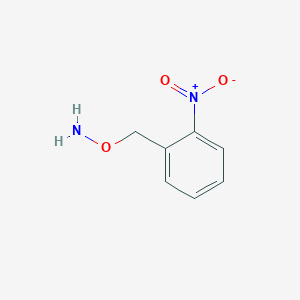

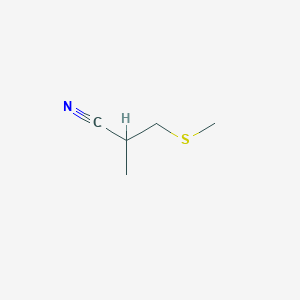
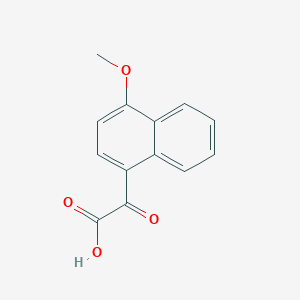
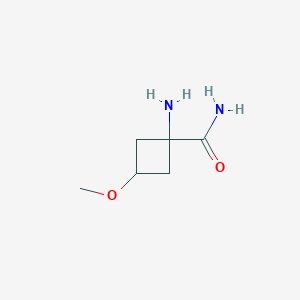
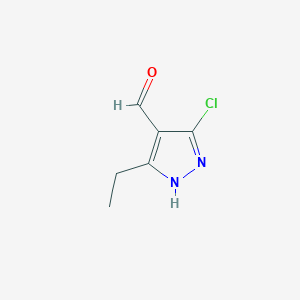
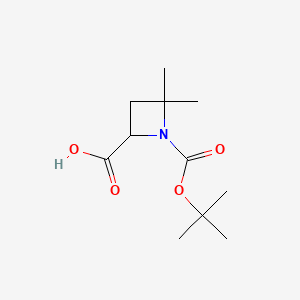
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)

